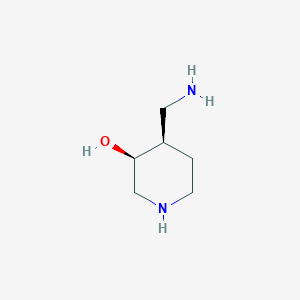(3S,4R)-4-(aminomethyl)piperidin-3-ol
CAS No.:
Cat. No.: VC15869461
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H14N2O |
|---|---|
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | (3S,4R)-4-(aminomethyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
| Standard InChI Key | RQEXJRROGBIXMM-PHDIDXHHSA-N |
| Isomeric SMILES | C1CNC[C@H]([C@H]1CN)O |
| Canonical SMILES | C1CNCC(C1CN)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(3S,4R)-4-(Aminomethyl)piperidin-3-ol (C₆H₁₄N₂O) is a bicyclic amine characterized by a six-membered piperidine ring with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at positions 3 and 4, respectively . The stereochemistry at these positions is critical: the 3S configuration places the hydroxyl group in the equatorial plane, while the 4R configuration orients the aminomethyl substituent axially. This spatial arrangement influences hydrogen-bonding potential and interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| SMILES | C1CNCC@HO |
| InChIKey | RQEXJRROGBIXMM-PHDIDXHHSA-N |
| Hydrogen Bond Donors | 3 (2 -NH₂, 1 -OH) |
| Hydrogen Bond Acceptors | 3 (1 -OH, 2 -NH₂) |
Conformational Dynamics
X-ray crystallographic data from related 3-substituted piperidines suggest that the piperidine ring adopts a chair conformation, with substituents influencing puckering parameters . For instance, 3-isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one exhibits a distorted chair conformation with a dihedral angle of 60.4° between aromatic rings . In (3S,4R)-4-(aminomethyl)piperidin-3-ol, steric interactions between the hydroxyl and aminomethyl groups may induce slight chair distortion, potentially enhancing binding to asymmetric protein pockets .
Synthetic Strategies and Optimization
Retrosynthetic Considerations
The synthesis of (3S,4R)-4-(aminomethyl)piperidin-3-ol likely involves:
-
Piperidine Ring Formation: Cyclization of a linear precursor (e.g., pentanediamine derivatives) via reductive amination or Dieckmann condensation .
-
Stereoselective Functionalization: Introduction of hydroxyl and aminomethyl groups using chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution could enforce the 3S,4R configuration .
-
Protection-Deprotection Sequences: Temporary masking of amine and alcohol functionalities to prevent side reactions during alkylation or oxidation steps .
Analogous Synthetic Routes
While no direct synthesis is reported, methodologies for related piperidines provide insights:
-
Alkylation of Piperidine Imides: As demonstrated for 3-phenylpiperidine-2,6-dione derivatives, refluxing imides with dibromoalkanes (e.g., 1,3-dibromopropane) in acetone with DBU yields N-alkylated products . Adapting this to a hydroxylated precursor could install the aminomethyl group.
-
Mitsunobu Reaction: Stereocontrolled introduction of hydroxyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
-
Reductive Amination: Coupling a ketone intermediate (e.g., 4-aminomethylpiperidin-3-one) with ammonia under hydrogenation conditions .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Pentanediamine, NaBH₃CN, HCl | Form piperidine ring |
| 2 | Hydroxylation | OsO₄, NMO | Introduce 3-OH with S-configuration |
| 3 | Aminomethylation | CH₂O, NH₃, H₂/Pd-C | Install 4-CH₂NH₂ group |
| 4 | Chiral Resolution | Tartaric acid derivative | Isolate (3S,4R) stereoisomer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume